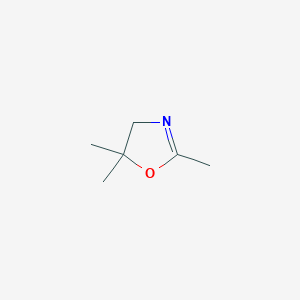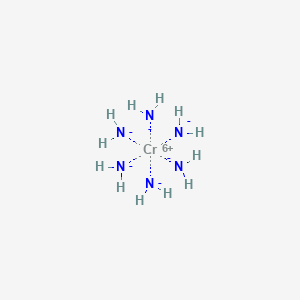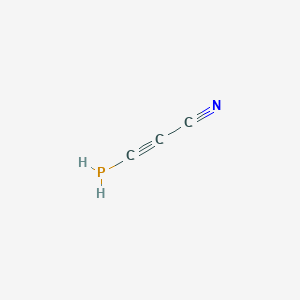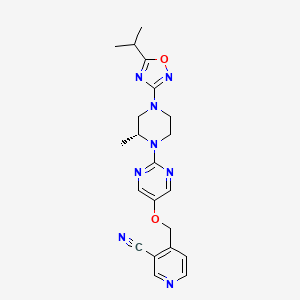
(R)-4-((2-(4-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methylpiperazin-1-yl)pyrimidin-5-yloxy)methyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a piperazine ring, and an oxadiazole ring, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridinecarbonitrile core, followed by the introduction of the piperazine and oxadiazole rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the synthesis. The use of automated systems and real-time monitoring allows for efficient production while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, dimethylformamide, various alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with varying functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the oxadiazole ring is particularly important for its bioactivity, as it can form hydrogen bonds and interact with active sites in proteins.
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: A simpler analog with a similar pyridine ring but lacking the piperazine and oxadiazole rings.
4-Pyridinecarbonitrile: Another analog with a different substitution pattern on the pyridine ring.
2-Chloro-3-pyridinecarbonitrile: A chlorinated derivative with distinct chemical properties.
Uniqueness
3-Pyridinecarbonitrile, 4-[[[2-[(2R)-2-methyl-4-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-1-piperazinyl]-5-pyrimidinyl]oxy]methyl]- stands out due to its complex structure, which imparts unique chemical and biological properties. The combination of the pyridine, piperazine, and oxadiazole rings allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H24N8O2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[[2-[(2R)-2-methyl-4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperazin-1-yl]pyrimidin-5-yl]oxymethyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H24N8O2/c1-14(2)19-26-21(27-31-19)28-6-7-29(15(3)12-28)20-24-10-18(11-25-20)30-13-16-4-5-23-9-17(16)8-22/h4-5,9-11,14-15H,6-7,12-13H2,1-3H3/t15-/m1/s1 |
InChI Key |
UNGZTVLHLKAKQE-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=NC=C(C=N2)OCC3=C(C=NC=C3)C#N)C4=NOC(=N4)C(C)C |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(C=N2)OCC3=C(C=NC=C3)C#N)C4=NOC(=N4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-](/img/structure/B14167031.png)
![(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14167053.png)
![(5Z)-5-{[5-(3-acetylphenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile](/img/structure/B14167055.png)
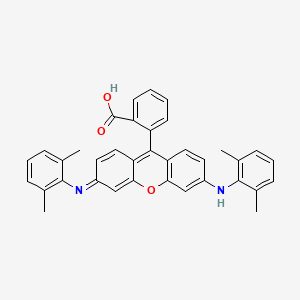
![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B14167057.png)
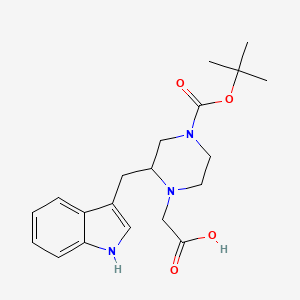
![1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14167068.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B14167069.png)
![Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14167078.png)
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
